2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Overview
Description
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis Methods : A modified Pictet-Spengler reaction has been utilized to improve the synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives, achieving high yields and enantiomeric excess through specific reactions and recrystallization techniques (Liu et al., 2008).
Chemoselective Tert-butoxycarbonylation : The compound is used as a reagent for chemoselective tert-butoxycarbonylation of substrates like phenols and amines, offering high yield under mild conditions without the need for a base (Saito et al., 2006).
Synthesis of Marine Drugs : This chemical is a key intermediate in the synthesis of marine drug analogs, like renieramycin M, which are significant for antitumor antibiotic studies (Li et al., 2013).
Pharmaceutical Applications
Alkaloid Synthesis : It's used in the synthesis of alkaloids like corlumine, achieved through selective alkylation and reduction processes, contributing to the study of enantiomerically pure tetrahydroisoquinolines (Huber & Seebach, 1987).
Directed Lithiation Reactions : This compound plays a role in creating tetrahydroquinolines and tetrahydro-naphthyridines through lithiation reactions, which are foundational in developing new heterocyclic compounds (Reed et al., 1988).
Functionalized Tetrahydroisoquinolines Synthesis : It is a precursor in the creation of functionalized tetrahydroisoquinolines, essential for developing various therapeutic heterocyclic compounds (Kole & Singh, 2019).
Enzymatic Hydrolysis Applications : Its derivatives are synthesized through enzymatic hydrolysis processes, useful in producing high-purity compounds for pharmaceutical applications (Paál et al., 2008).
Protection and Activation in Organic Synthesis : Carbon dioxide is used alongside this compound for the protection of nucleophilic centers and activation of electrophilic attack, highlighting its versatility in organic synthesis (Katritzky & Akutagawa, 1986).
Mechanism of Action
Target of Action
Similar compounds with a tert-butoxycarbonyl (boc) group are known to be used in organic synthesis , suggesting that this compound might also interact with various organic molecules during synthesis.
Mode of Action
Compounds with a boc group are known to undergo nucleophilic substitution reactions . This suggests that 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Amino acid derivatives, which this compound is a part of, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability might be influenced by the presence of such substances in the environment.
Result of Action
It’s worth noting that compounds with a boc group are commonly used in the synthesis of various organic molecules , suggesting that this compound might also contribute to the formation of complex organic structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of strong acids can lead to the removal of the Boc group , altering the compound’s structure and potentially its function. Furthermore, temperature and pH levels might also affect the compound’s stability and reactivity.
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-DL-2-Aminotetralin-2-carboxylic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The future directions in the research and application of this compound could involve the development of novel room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOIFEOHBGCPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463496 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170097-67-3 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170097-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BOC-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.